molecular formula C8H8N2O6 B11997223 (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) CAS No. 15189-88-5

(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid)

Cat. No.: B11997223
CAS No.: 15189-88-5
M. Wt: 228.16 g/mol
InChI Key: CUGSOUHYELLBJI-ZPUQHVIOSA-N
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Description

(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) is a chemical compound with the molecular formula C8H8N2O6 and a molecular weight of 228.163 g/mol . This compound is characterized by the presence of hydrazine and oxobutenoic acid groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) typically involves the reaction of hydrazine with oxobutenoic acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Hydrazine Reaction: Hydrazine is reacted with oxobutenoic acid derivatives in the presence of a suitable catalyst and solvent.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds and the modification of target molecules, resulting in various biological effects .

Properties

CAS No.

15189-88-5

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

(E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H8N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H,(H,9,11)(H,10,12)(H,13,14)(H,15,16)/b3-1+,4-2+

InChI Key

CUGSOUHYELLBJI-ZPUQHVIOSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

C(=CC(=O)O)C(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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